N-benzyl-N-ethylsulfamoyl chloride
Overview
Description
“N-benzyl-N-ethylsulfamoyl chloride” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . This compound has been widely used in various fields of research and industry, such as in the synthesis of pharmaceuticals and neuropeptides.
Molecular Structure Analysis
The IUPAC name for “this compound” is benzyl (ethyl)sulfamoyl chloride . The InChI code for this compound is 1S/C9H12ClNO2S/c1-2-11 (14 (10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .Scientific Research Applications
Oxidative Conversion to Sulfonyl Chlorides
N-benzyl-N-ethylsulfamoyl chloride has been studied for its potential in the oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This process is valuable due to the wide range of biological and pharmaceutical activities associated with sulfonyl chlorides, including the inhibition of carbonic anhydrase. A study highlighted the efficiency of related compounds in providing convenient access to a variety of aryl or heteroarylsulfonyl chlorides under mild conditions (Veisi et al., 2011).
Photolysis in Organic Chemistry
Benzyl chloride, a related compound to this compound, has been explored in the context of photolysis. This process involves the decomposition of benzyl chloride vapor in the presence of other compounds like ethane or butane, leading to the formation of various products through radical reactions. Such studies contribute to understanding the photochemical reactions of benzyl derivatives (Ichimura & Mori, 1972).
Synthesis of Anticancer and Antioxidant Compounds
Research has been conducted on the synthesis of new benzene sulfonamide drugs with potential anticancer and antioxidant effects. These compounds are synthesized using benzene sulfonyl chloride, a compound structurally related to this compound. The synthesized derivatives showed significant anticancer effects against specific cell lines, highlighting the importance of such compounds in the development of new therapeutic agents (Mohamed et al., 2022).
Properties
IUPAC Name |
N-benzyl-N-ethylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCKRCHZHGOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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